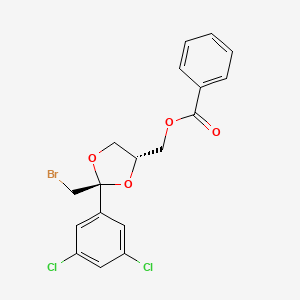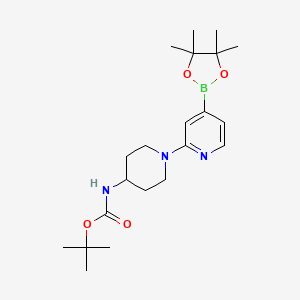![molecular formula C9H14ClN3O5 B13405615 2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benserazide hydrochloride involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent such as dimethyl formamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). The reaction mixture is then hydrogenated to obtain benserazide hydrochloride .
Industrial Production Methods: Industrial production of benserazide hydrochloride typically follows the same synthetic route but on a larger scale. The process involves the use of large quantities of solvents and reagents, followed by crystallization and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benserazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Hydrogenation is a key step in its synthesis, where the intermediate is reduced to form the final product.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the fully hydrogenated product .
Scientific Research Applications
Benserazide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on enzyme activity and metabolic pathways.
Industry: It is used in the pharmaceutical industry for the production of anti-Parkinsonian drugs.
Mechanism of Action
Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism helps to alleviate the symptoms of Parkinson’s disease by replenishing the depleted dopamine levels in the central nervous system .
Comparison with Similar Compounds
Carbidopa: Another aromatic-L-amino-acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Uniqueness: Benserazide hydrochloride is unique in its specific use for Parkinson’s disease treatment in combination with levodopa. Unlike carbidopa, benserazide does not cross the blood-brain barrier, which makes it particularly effective in minimizing peripheral side effects while enhancing central dopaminergic activity .
Properties
Molecular Formula |
C9H14ClN3O5 |
|---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-8(16)9(17)12-11-3-4-1-2-5(13)7(15)6(4)14;/h1-2,8,11,13-16H,3,10H2,(H,12,17);1H |
InChI Key |
VPFKNCFDLRVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)

![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)

![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)




